tetranor-PGEM tetranor-PGEM Prostaglandin E2-UM is a prostanoid that is prostaglandin E2 in which the acyclic hydroxy group has been oxidised to the corresponding ketone, the methyl group has been oxidised to the corresponding carboxylic acid and the 6-carboxyhexenyl group has been oxidatively cleaved to a 2-carboxyethyl group. It is the major urinary metabolite of prostaglandin E2. It has a role as a metabolite. It is a prostanoid, a cyclic ketone, a diketone, a secondary alcohol and an oxo dicarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 24769-56-0
VCID: VC21154090
InChI: InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1
SMILES: C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Molecular Formula: C16H24O7
Molecular Weight: 328.36 g/mol

tetranor-PGEM

CAS No.: 24769-56-0

Cat. No.: VC21154090

Molecular Formula: C16H24O7

Molecular Weight: 328.36 g/mol

* For research use only. Not for human or veterinary use.

tetranor-PGEM - 24769-56-0

Specification

CAS No. 24769-56-0
Molecular Formula C16H24O7
Molecular Weight 328.36 g/mol
IUPAC Name 8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid
Standard InChI InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1
Standard InChI Key ZJAZCYLYLVCSNH-JHJVBQTASA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H](C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
SMILES C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Canonical SMILES C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Appearance Assay:≥98%A solution in methyl acetate

Introduction

Chemical Structure and Properties of Tetranor-PGEM

Tetranor-PGEM, formally named 9,15-dioxo-11alpha-hydroxy-2,3,4,5-tetranor-prostan-1,20-dioic acid, represents a significant metabolite in the prostaglandin pathway. This compound has several synonyms, including 8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid and 11alpha-hydroxy-9,15-dioxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid .

Physical and Chemical Properties

Tetranor-PGEM has distinct physical and chemical characteristics that facilitate its identification and analysis in laboratory settings. The table below summarizes its key properties:

PropertyValue
CAS Number24769-56-0
Molecular FormulaC₁₆H₂₄O₇
Molecular Weight328.358
Density1.3±0.1 g/cm³
Boiling Point622.4±55.0 °C at 760 mmHg
Flash Point344.2±28.0 °C
LogP-0.90
Exact Mass328.152191
PSA128.97000

These physical properties reflect tetranor-PGEM's relatively high stability and hydrophilic nature, factors that influence its detection in biological samples .

Structural Characteristics

The structural configuration of tetranor-PGEM features a cyclopentane ring with specific stereochemistry at positions 1R, 2R, and 5R. This stereochemical arrangement is critical for its biological activity and recognition by analytical systems. The compound contains seven oxygen atoms, primarily in carboxylic acid and ketone functional groups, contributing to its relatively high polarity and water solubility .

Biochemical Significance and Metabolic Pathways

Relationship to Prostaglandin E2

Tetranor-PGEM represents the major urinary metabolite of prostaglandin E2 (PGE2), an important inflammatory mediator in the human body. The metabolic pathway involves several enzymatic steps resulting in the formation of tetranor-PGEM, which is then excreted in urine. This metabolic relationship makes tetranor-PGEM an excellent proxy measure for PGE2 production and activity in the body .

Comparative Metabolism with Related Prostaglandins

Research has demonstrated that both tetranor-PGEM and tetranor-PGDM (a metabolite of prostaglandin D2) follow similar metabolic pathways but exhibit different concentration patterns. Studies show that tetranor-PGEM concentrations are typically higher than tetranor-PGDM in most clinical contexts, with ratios varying according to disease states. In patients with Fukuyama Congenital Muscular Dystrophy (FCMD), for example, tetranor-PGEM concentrations were found to be 4.6 to 6.3 times higher than tetranor-PGDM concentrations, depending on disease severity .

Analytical Methods for Tetranor-PGEM Detection

Liquid Chromatography Tandem Mass Spectrometry

Liquid chromatography tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantifying tetranor-PGEM in urine samples. This highly sensitive and specific technique allows for accurate detection of even small quantities of the metabolite. Research has validated this approach for clinical applications, particularly in pediatric settings where sample volumes may be limited .

Immunoassay-Based Detection Methods

Immunoassay techniques for tetranor-PGEM detection have been developed, utilizing specific antibodies that recognize the compound. Patent literature describes the development of tetranor-PGEM specific immunogens, antibodies, tracers, and assay kits designed to measure metabolite levels in biological samples. These methods offer advantages in terms of accessibility and throughput compared to mass spectrometry techniques .

Sample Collection and Stability Considerations

Research has evaluated different sampling methods for tetranor-PGEM analysis, particularly in challenging populations such as infants. Studies have tested self-adhesive urinary bags and gauze pads for sample collection, assessing their impact on tetranor-PGEM stability and ease of sampling. This work addresses practical clinical considerations that influence the reliability of tetranor-PGEM as a biomarker .

Tetranor-PGEM as a Biomarker in Clinical Research

Inflammation Assessment

Tetranor-PGEM has demonstrated significant value as a non-invasive biomarker of inflammation. Clinical research has shown that urinary tetranor-PGEM levels increase considerably during inflammatory states. A study involving infants with fever of unknown origin at hospital admission found that urinary tetranor-PGEM levels were significantly elevated in those with viral-induced fever compared to age-matched healthy controls (102.4±56.2 vs. 37.0±21.6 pmol/ml/m² body surface area, p<0.001) .

Cancer Biomarker Applications

Beyond inflammation, tetranor-PGEM has emerged as a promising biomarker in oncology. Research indicates its potential utility in detecting and monitoring several cancer types, including advanced colorectal neoplasia, ovarian cancer, and prostate cancer. Additionally, studies have identified associations between urinary tetranor-PGEM levels and factors such as obesity, smoking, and lung metastases in patients with breast cancer, suggesting its role in cancer progression mechanisms .

Normalization Parameters for Clinical Interpretation

Clinical Applications in Specific Conditions

Pediatric Applications

Tetranor-PGEM has shown particular promise in pediatric medicine, where traditional biomarkers may be difficult to obtain due to challenges with blood sampling. Research focusing on infants (1 month to 1 year) hospitalized with fever of unknown origin demonstrated that urinary tetranor-PGEM represents a potential non-invasive biomarker of inflammation. This application addresses an important clinical need for non-invasive diagnostic approaches in vulnerable populations .

Fukuyama Congenital Muscular Dystrophy Assessment

Detailed studies have revealed that tetranor-PGEM levels correlate with disease severity in Fukuyama Congenital Muscular Dystrophy (FCMD). Research found that the mean tetranor-PGEM concentrations in patients with typical phenotype (mean 34.2 ± 75.9) were 2.0-fold higher than in those with mild phenotype (mean 13.6 ± 8.6). Similarly, patients with severe phenotype showed mean tetranor-PGEM concentrations (mean 28.6 ± 52.8) that were 3.9-fold higher than healthy controls and 1.8-fold higher than patients with mild phenotype .

The table below summarizes tetranor-PGEM concentrations across FCMD phenotypes:

PhenotypeMean Tetranor-PGEMMedianRangeFold Increase vs. Controls
Mild13.6 ± 8.613.39.8-16.21.4× (not significant)
Typical34.2 ± 75.926.311.3-99.03.5× (significant)
Severe28.6 ± 52.823.720.0-55.53.9× (significant)
Controls~7.3 (calculated)---

This data demonstrates the potential utility of tetranor-PGEM as a biomarker for disease severity assessment in FCMD, potentially reducing the need for more invasive diagnostic procedures .

Ratio Analysis with Tetranor-PGDM

Research has explored the clinical significance of the tetranor-PGEM to tetranor-PGDM ratio across different conditions. In FCMD patients, this ratio exhibited disease-specific patterns, with the mean ratio in mild phenotype patients (mean 6.2 ± 1.2) being 2.0-fold higher than healthy controls. Similar elevations were observed in typical phenotype patients (mean 7.2 ± 2.6, 2.0-fold higher than controls). This ratio analysis provides additional diagnostic information beyond absolute concentration measurements .

Analytical Challenges and Solutions

Deuterated Standards for Analytical Precision

To enhance the accuracy of tetranor-PGEM quantification, deuterated internal standards such as tetranor-PGEM-d6 have been developed. These standards contain stable isotopes that allow for more precise quantification in mass spectrometry applications by controlling for matrix effects and extraction variability. The chemical formula for tetranor-PGEM-d6 is identical to tetranor-PGEM (C₁₆H₂₄O₇) but includes six deuterium atoms at specific positions .

Assay Kit Development and Validation

Significant work has gone into developing specialized assay kits for tetranor-PGEM detection. These kits incorporate specific antibodies, tracers, and detection systems designed to accurately measure tetranor-PGEM levels in biological fluids. The development of these standardized kits represents an important step toward broader clinical application of tetranor-PGEM as a biomarker .

Future Research Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator